molecular formula C15H13ClN2O2S B2961960 2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 1209993-77-0

2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2961960
CAS No.: 1209993-77-0
M. Wt: 320.79
InChI Key: HMFMBTYXLAAVQV-UHFFFAOYSA-N
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Description

This compound is a dihydropyrazole derivative featuring a 3-hydroxyphenyl group at position 3, a thiophen-2-yl group at position 5, and a 2-chloroethanone moiety. Its molecular formula is inferred as C₁₅H₁₃ClN₂O₂S (based on analogs in and ), with a molecular weight of approximately 314.8 g/mol. Key features include:

  • Hydrogen bond acceptors: 6 (oxygen and sulfur atoms, pyrazole nitrogen) .
  • Lipophilicity: XlogP of 1.8, indicating moderate hydrophobicity .
  • Topological polar surface area (TPSA): 102 Ų, suggesting moderate solubility in polar solvents .

The chloroethanone moiety may influence reactivity in substitution or nucleophilic addition reactions .

Properties

IUPAC Name

2-chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-9-15(20)18-13(10-3-1-4-11(19)7-10)8-12(17-18)14-5-2-6-21-14/h1-7,13,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMBTYXLAAVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H21ClN3O3S\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_3\text{O}_3\text{S}

This structure includes a chloro group, a thiophene ring, and a dihydropyrazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA5490.283Inhibition of TNF-a release
Compound BMCF-70.067Aurora-A kinase inhibition
Compound CHCT11649.85Induction of apoptosis

These findings suggest that the compound may also exhibit similar anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Research indicates that compounds structurally related to this compound can inhibit pro-inflammatory cytokines. For example:

  • Compound D demonstrated a 97.7% inhibition of LPS-stimulated TNF-a release at 10 μM concentration.

This suggests that the compound could potentially modulate inflammatory responses through similar pathways.

The mechanisms through which these compounds exert their biological effects often involve interaction with specific molecular targets:

  • Tubulin Polymerization Inhibition : Certain derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
  • EGFR Targeting : Docking studies have indicated that some pyrazole derivatives may interact with the Epidermal Growth Factor Receptor (EGFR), influencing cell proliferation and survival pathways.

Case Studies

A notable study involved the synthesis and evaluation of various pyrazole derivatives against cancer cell lines. The findings indicated that modifications to the pyrazole structure significantly affected biological activity:

  • Study on Compound E : This compound exhibited an IC50 value of 0.30 nM against VEGF-induced proliferation in endothelial cells, highlighting its potential as an antiangiogenic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analog 1: 1-[3,5-Bis(4-chloro-phenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Molecular formula : C₁₇H₁₄Cl₂N₂O.
  • Key differences : Replaces 3-hydroxyphenyl and thiophen-2-yl with two 4-chlorophenyl groups.
  • Properties: Higher lipophilicity (XlogP ~2.5 estimated) due to chlorine atoms.
  • Applications : Likely used in agrochemicals or as a kinase inhibitor scaffold due to chlorinated aromatic rings .
2.2 Structural Analog 2: MLS000674186 (1-[3-(5-methylfuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone)
  • Molecular formula : C₁₄H₁₄N₂O₂S.
  • Key differences : Substitutes 3-hydroxyphenyl with 5-methylfuran-2-yl.
  • Properties: Higher XlogP (2.2) due to methylfuran’s hydrophobicity .
  • Applications: Potential use in organic electronics or as a ligand in catalysis due to furan’s electron-rich nature .
2.3 Structural Analog 3: 2-Chloro-1-[(5R)-3-phenyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (I3R)
  • Molecular formula : C₁₉H₁₅ClN₄O.
  • Key differences: Incorporates a quinoxalin-5-yl group and phenyl substituent.
  • Properties :
    • Increased aromaticity and planar structure for DNA intercalation.
    • Higher molecular weight (362.8 g/mol ) and complexity.
  • Applications: Anticancer or antimicrobial research due to quinoxaline’s DNA-binding properties .
2.4 Structural Analog 4: 1'-[4-(3-Chloro-2-methylphenyl)-4-(4-methylphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-5,1'-[1,3,4]-thiadiazole)-2'-yl]ethanone
  • Molecular formula : C₃₁H₂₅ClN₄OS.
  • Key differences : Complex spiro architecture with thiadiazole and phthalazine moieties.
  • Properties: High molecular weight (537.07 g/mol) and steric hindrance. Potential for multi-target binding in neurological disorders .

Comparative Analysis Table

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₁₅H₁₃ClN₂O₂S C₁₇H₁₄Cl₂N₂O C₁₄H₁₄N₂O₂S C₁₉H₁₅ClN₄O
Molecular Weight ~314.8 ~333.2 274.3 362.8
XlogP 1.8 ~2.5 2.2 ~3.0 (estimated)
H-Bond Donors 2 0 0 1
TPSA (Ų) 102 ~70 ~85 ~95
Key Substituents 3-Hydroxyphenyl, thiophene 4-Chlorophenyl (×2) 5-Methylfuran Quinoxaline, phenyl
Applications Drug discovery, enzyme inhibition Agrochemicals Organic electronics Anticancer agents

Research Findings and Implications

  • Synthetic Routes: The target compound may be synthesized via cyclocondensation of hydrazines with diketones, similar to methods in , using 3-hydroxyacetophenone and thiophene-carbaldehyde precursors .
  • Crystallography : Analogs like those in form hydrogen-bonded dimers in crystal lattices; the target’s hydroxyl group may promote similar intermolecular interactions, enhancing stability .

Q & A

Q. What synthetic routes are recommended for preparing 2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone?

A common approach involves cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, reacting 3-hydroxyphenyl hydrazine derivatives with thiophene-containing enones under acidic conditions (e.g., glacial acetic acid) can yield the dihydropyrazole core. Subsequent chloroacetylation using acetyl chloride or chloroacetyl chloride in refluxing acetic acid introduces the ethanone moiety . Purification via column chromatography (methanol:chloroform, 1:9 ratio) is typical .

Q. How can the purity and structural identity of this compound be validated?

  • Purity : Thin-layer chromatography (TLC) with methanol:chloroform (1:9 or 2:8) is effective for monitoring reaction progress .
  • Structural confirmation : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive proof of molecular geometry . High-resolution mass spectrometry (HRMS) and FT-IR (to confirm C=O, N-H, and thiophene C-S stretches) are complementary .

Q. What computational tools predict key physicochemical properties of this compound?

  • Hydrogen bonding : The compound has 2 hydrogen bond donors (hydroxyl and pyrazole NH) and 6 acceptors (carbonyl, pyrazole N, thiophene S) .
  • Lipophilicity : Calculated XLogP ≈ 1.8 indicates moderate hydrophobicity, relevant for bioavailability .
  • Polar surface area : Topological polar surface area (TPSA) of 102 Ų suggests moderate solubility in polar solvents .

Advanced Research Questions

Q. How can reaction mechanisms for side-product formation during synthesis be analyzed?

Side products often arise from incomplete cyclization or over-acetylation. Use LC-MS to identify intermediates (e.g., uncyclized hydrazones or diacetylated derivatives). Kinetic studies under varying temperatures and catalyst concentrations (e.g., H2SO4 vs. acetic acid) can optimize selectivity . Computational tools like Gaussian (DFT calculations) model transition states to predict competing pathways .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Scenario : Discrepancies in bond lengths (e.g., C=O in XRD vs. IR).
  • Resolution : Cross-validate XRD data (SHELXL refinement ) with solid-state IR to assess crystal packing effects. For solution-state disagreements (e.g., NMR vs. DFT), consider solvent polarity’s impact on conformational equilibria .

Q. How can bioactivity be optimized through structural modifications?

  • Rational design : Replace the thiophene ring with furan (to modulate electronic effects) or introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to enhance electrophilicity .
  • Testing : Use in vitro assays (e.g., enzyme inhibition) with iterative SAR analysis. For example, compare IC50 values of derivatives with varying substituents on the 3-hydroxyphenyl group .

Q. What methodologies characterize hydrogen-bonding networks in solid-state structures?

  • XRD analysis : SHELXPRO software identifies intermolecular H-bonds (e.g., hydroxyl→carbonyl interactions) and quantifies bond angles/distances .
  • Hirshfeld surface analysis : Visualize close contacts (e.g., C-H···π interactions with thiophene) using CrystalExplorer .

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